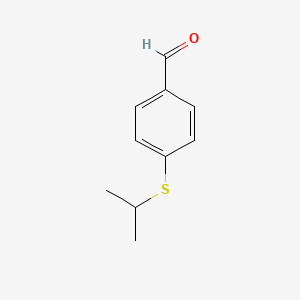

4-(Isopropylsulfanyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPXRBLFWCFUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720390 | |

| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84264-99-3 | |

| Record name | 4-[(1-Methylethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84264-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Conventional and Modern Synthetic Routes to 4-(Isopropylsulfanyl)benzaldehyde

The construction of this compound relies on established and contemporary organic chemistry principles. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility.

One classical approach to forming the benzaldehyde (B42025) structure is through electrophilic aromatic substitution on an isopropyl-substituted thioanisole (B89551). In these reactions, the isopropylsulfanyl group acts as an ortho-, para-directing group, guiding the introduction of the formyl group (or a precursor) to the desired position on the aromatic ring.

Common methods include:

Friedel-Crafts Acylation: This two-step process involves the reaction of (isopropylsulfanyl)benzene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). lumenlearning.com This introduces an acetyl group, which can then be oxidized or converted to the aldehyde. A significant challenge in this route is the potential for the Lewis acid catalyst to be poisoned by the sulfur atom of the substrate. lkouniv.ac.in

Vilsmeier-Haack Reaction: This method allows for the direct formylation of electron-rich aromatic rings. It uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The (isopropylsulfanyl)benzene would attack the electrophilic Vilsmeier reagent, and subsequent hydrolysis would yield this compound. This method can be more tolerant of the sulfur group than Friedel-Crafts reactions.

As a general rule, electrophilic substitution reactions on rings that are strongly deactivated are often unsuccessful. lkouniv.ac.in

A highly effective and common strategy for synthesizing aryl sulfides is through nucleophilic aromatic substitution (SNAr). numberanalytics.com This pathway is particularly suitable for this target molecule because the electron-withdrawing aldehyde group activates the aromatic ring toward nucleophilic attack. masterorganicchemistry.compressbooks.pub

The general mechanism involves the following steps:

Nucleophile Attack: A nucleophile, in this case, the isopropylthiolate anion (CH₃)₂CHS⁻, attacks the carbon atom bearing a leaving group (typically a halide) on the aromatic ring. This initial attack is the rate-determining step. masterorganicchemistry.com

Formation of a Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the para-aldehyde group, which provides significant stabilization. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻ or Cl⁻).

A typical reaction involves reacting 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde (B46862) with isopropyl thiol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or DMF. walisongo.ac.id The fluoride (B91410) is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to. masterorganicchemistry.com

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 140 | Good | Analogous to walisongo.ac.id |

| 4-Chloronitrobenzene | NaOH | Water | Room Temp. | High | Analogous to pressbooks.pub |

| 4-Fluorobenzaldehyde | K₂CO₃ | DMAc | 100-150 | Good | Analogous to walisongo.ac.id |

This table presents representative conditions for SNAr reactions based on analogous transformations. Specific yields for this compound would require experimental determination under these conditions.

Transition-metal catalysis, particularly with palladium, copper, and nickel, provides powerful methods for forming carbon-sulfur bonds. mdpi.comresearchgate.net These cross-coupling reactions typically involve the reaction of an aryl halide or triflate with a thiol. beilstein-journals.org

For the synthesis of this compound, this would involve coupling a 4-halobenzaldehyde (e.g., 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) with isopropyl thiol. The general catalytic cycle for a palladium-catalyzed reaction is understood to proceed via oxidative addition, transmetalation (if a pre-formed metal thiolate is used), and reductive elimination. youtube.com

Palladium Catalysis: Buchwald and Hartwig developed highly effective catalyst systems using bulky, electron-rich phosphine (B1218219) ligands that facilitate the coupling of aryl halides with a wide range of nucleophiles, including thiols. nih.govnih.gov

Copper and Nickel Catalysis: Copper- and nickel-based catalysts are often used as more economical alternatives to palladium. researchgate.net Nickel catalysts, often paired with N-heterocyclic carbene (NHC) ligands, have shown high efficiency in C-S bond formation. mdpi.com

These methods are valued for their high functional group tolerance, allowing the aldehyde group to remain intact during the reaction. nsf.gov

Instead of forming the C-S bond or the Ar-CHO bond as the final step, alternative routes can rely on the interconversion of functional groups on a pre-existing 4-(isopropylsulfanyl)aryl scaffold.

Oxidation of Benzyl Alcohol: The aldehyde can be prepared by the controlled oxidation of 4-(isopropylsulfanyl)benzyl alcohol. This precursor could be synthesized, for example, by the reduction of a corresponding benzoic acid derivative. A variety of mild oxidizing agents are available for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which minimize the risk of over-oxidation to the carboxylic acid or oxidation of the sulfide (B99878) group.

Reduction of Benzoic Acid Derivatives: A more controlled reduction of 4-(isopropylsulfanyl)benzoic acid or its more reactive derivatives (like acyl chlorides or esters) can yield the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this partial reduction.

C-H Functionalization: Advanced methods involving the direct C-H functionalization of 4-isopropylsulfanylbenzene to introduce a formyl group represent a modern and atom-economical approach, though this may require specific directing groups or catalysts to achieve the desired regioselectivity. rsc.orgacs.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and selectivity of the synthesis of this compound, particularly in cross-coupling reactions, careful optimization of reaction parameters is essential.

The success of transition-metal-catalyzed C-S cross-coupling reactions is highly dependent on the choice of the metal center and, most importantly, the ancillary ligand. mdpi.com Thiols and thiolates are notorious for their ability to bind strongly to transition metals, which can lead to catalyst poisoning and deactivation. mdpi.com

Ligand Design: The development of specialized ligands has been key to overcoming this challenge.

Bulky, Electron-Rich Phosphines: Ligands such as bidentate XantPhos and monodentate dialkylbiaryl phosphines (e.g., Buchwald ligands) have proven effective. nih.govnih.govnsf.gov Their steric bulk is thought to create a protective pocket around the metal center, facilitating the desired reductive elimination step to release the product and regenerate the active catalyst, while preventing irreversible binding of the thiolate. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with metal centers, making the resulting catalysts more resistant to decomposition and deactivation. nih.gov

Catalyst Screening: Research often involves screening a panel of catalysts and ligands to identify the optimal system for a specific substrate combination. For instance, a study on the Pd-catalyzed C-S coupling might compare the performance of different palladium precatalysts paired with various phosphine ligands.

| Catalyst Precatalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | High | Analogous to nsf.gov |

| Pd(OAc)₂ | DPEPhos | K₃PO₄ | Dioxane | Moderate | Analogous to rsc.org |

| NiCl₂(dppp) | NaOt-Bu | Toluene | Low | Analogous to mdpi.com | |

| CuI | None | K₂CO₃ | DMF | Variable | Analogous to researchgate.net |

This table summarizes typical components screened in C-S cross-coupling reactions. The performance is highly substrate-dependent. dba = dibenzylideneacetone; dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane.

The data shows that palladium systems with specialized phosphine ligands like XantPhos often provide superior results for C-S coupling reactions. nsf.gov The choice of base and solvent also plays a critical role and must be co-optimized with the catalyst system.

Solvent Effects and Reaction Medium Engineering

The synthesis of this compound, most commonly achieved via nucleophilic aromatic substitution (SNAr), is profoundly influenced by the choice of solvent. In a typical synthesis, a halo-substituted benzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, is reacted with an isopropylthiolate source. The reaction medium is not merely an inert vehicle but an active participant in the reaction, influencing solubility, reaction rates, and even the reaction pathway.

Polar aprotic solvents are paramount in facilitating SNAr reactions. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are frequently employed due to their ability to dissolve both the polar nucleophile and the aromatic substrate. fishersci.co.uknih.gov Their high dielectric constants help to stabilize the charged intermediate, known as the Meisenheimer complex, which is formed during the addition of the nucleophile to the aromatic ring. pressbooks.pub This stabilization lowers the activation energy of the reaction, thereby increasing the rate of synthesis.

The redox properties of thioethers are also sensitive to the solvent environment. Studies on analogous compounds show that the solvent's dipolarity and polarizability (π*) are the dominant factors influencing these properties, indicating that the nature of solvation is primarily nonspecific. nih.gov In some advanced applications, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote SNAr reactions even at low temperatures by activating the substrate through strong hydrogen-bonding interactions. acs.orgresearchgate.net

The selection of the solvent is a critical parameter in engineering an efficient reaction medium, as demonstrated by the varying outcomes in analogous thioether syntheses.

Table 1: Effect of Solvents on Analogous Nucleophilic Aromatic Substitution Reactions

| Solvent | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| DMSO | SNAr of 4-fluorobenzaldehyde with 4-methoxyphenol | 140 °C, 30 min | ~52% (average) | walisongo.ac.id |

| DMF/Water | SNAr of 4-fluorobenzaldehyde with dimethylamine (B145610) (from DMF decomposition) | 105 °C, 1 h | 98% | nih.gov |

| Ethanol | SNAr of aryl halide with amine | Reflux, 8-24 h | Not specified | fishersci.co.uk |

| THF | SNAr of aryl halide with alcohol/NaH | RT to 80-100 °C, 8-24 h | Not specified | fishersci.co.uk |

| Water (with HPMC) | SNAr of various haloarenes with thiols | 60 °C, 0.5 M | Good to excellent | d-nb.info |

Temperature and Pressure Control in Reaction Optimization

Temperature is a critical lever in optimizing the synthesis of this compound. For SNAr reactions, particularly with less reactive precursors like 4-chlorobenzaldehyde, elevated temperatures are often necessary to provide sufficient thermal energy to overcome the activation barrier. pressbooks.pub Reaction temperatures in the range of 80 °C to 140 °C are common for driving these reactions to completion in a reasonable timeframe. fishersci.co.ukwalisongo.ac.id

Precise temperature control is crucial not only for reaction rate but also for selectivity. The aldehyde functional group is sensitive to high temperatures and can undergo side reactions or decomposition, leading to reduced yields and purification challenges. Therefore, the optimal temperature is a balance between achieving a practical reaction rate and maintaining the integrity of the product.

Conversely, some modern synthetic protocols aim for lower reaction temperatures. The use of highly activating solvents like HFIP can enable SNAr with thiols to proceed efficiently at or below room temperature, offering a milder alternative that preserves sensitive functional groups. acs.orgresearchgate.net

Pressure control is generally less critical for this type of liquid-phase synthesis, as the reactions are typically conducted at atmospheric pressure. However, if volatile reagents like isopropyl thiol are used in a sealed reaction vessel to prevent their loss, the internal pressure will increase with temperature. In such cases, careful monitoring and control are essential for safety, especially during scale-up. nih.gov

Table 2: Influence of Temperature on Analogous SNAr Reactions

| Reactants | Solvent | Temperature (°C) | Time | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde + 4-Methoxyphenol | DMSO | 140 | 30 min | Reaction complete, good yield. | walisongo.ac.id |

| 4-Fluorobenzaldehyde + Dimethylamine | DMF/Water | 25, 45, 65 | 1 h | No detectable conversion. | nih.gov |

| 4-Fluorobenzaldehyde + Dimethylamine | DMF/Water | 105 | 1 h | 98% conversion. | nih.gov |

| Chloroheteroarenes + Thiols | HFIP | Room Temp | - | Efficient reaction under mild conditions. | acs.orgresearchgate.net |

| Aryl Halide + Alcohol/Thiol | THF | 80-100 | 8-24 h | Heating is often necessary. | fishersci.co.uk |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by designing safer, more efficient, and sustainable processes. researchgate.net

Exploration of Sustainable Synthetic Pathways

Beyond the traditional SNAr, several alternative pathways offer greener approaches. A significant improvement involves the use of odorless and stable thiol surrogates, such as potassium xanthates (ROCS₂K), which react with aryl halides to form the desired thioether. mdpi.comnih.gov This approach circumvents the use of volatile and malodorous thiols, improving laboratory safety and reducing environmental release. researchgate.net

Transition-metal-catalyzed cross-coupling reactions represent another versatile and sustainable strategy. For instance, the coupling of an aryl boronic acid with a thiol using a copper catalyst can be performed in water, a benign solvent, avoiding the need for harsh organic solvents. researchgate.net Similarly, dehydrative thioetherification, which couples an alcohol with a thiol to produce water as the only byproduct, is a highly atom-economical method, though its application to direct arylation can be challenging. chemrevlett.combeilstein-journals.org

Development of Environmentally Benign Catalytic Systems

A key focus in green catalysis is the replacement of precious and often toxic heavy metals like palladium with more earth-abundant and benign alternatives such as copper and iron. researchgate.netacs.org Efficient iron- and copper-catalyzed methods for C–S bond formation have been developed, reducing both the cost and environmental footprint of the synthesis. researchgate.net

The development of heterogeneous catalysts is another cornerstone of green synthesis. Magnetically separable nanocatalysts, for example, can be easily removed from the reaction mixture using an external magnet and reused multiple times, which simplifies product purification and minimizes catalyst waste. nih.gov Photocatalysis using semiconductor materials also presents a green alternative, enabling C-S bond formation under mild conditions using visible light as the energy source. rsc.org

Table 3: Comparison of Catalytic Systems for Aryl Thioether Synthesis

| Catalyst System | Reactants | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| CuSO₄ / NaOH | Aryl Boronic Acid + Thiol | Water | 130 °C | Green solvent, avoids toxic ligands. | researchgate.net |

| CoFe₂O₄@Asparagine-Cu/Ni | Aryl Halide + Thiol | Ethanol/Water | Reflux | Magnetically recoverable, reusable catalyst. | nih.gov |

| Pd/ZnIn₂S₄ | Aryl Halide + Thiophenol | Acetonitrile | Visible Light, Room Temp | Mild conditions, light-initiated. | rsc.org |

| Nano-Ni | Alcohol + Thiol | Acetonitrile | Room Temp | Nickel catalysis, mild conditions. | chemrevlett.com |

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis stands out as a powerful green chemistry tool, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. chemrevlett.com While a specific enzyme for the direct synthesis of this compound has not been reported, related enzymatic reactions for thioether synthesis highlight the potential of this approach.

For instance, immobilized lipases such as Novozym 435 (from Candida antarctica) have been shown to catalyze multicomponent reactions to form thioether derivatives. rsc.orgrsc.org Laccase enzymes can also be employed in a cascade reaction where an oxidized intermediate undergoes a subsequent thia-Michael addition to form a C–S bond. nih.govresearchgate.net More recently, ene-reductases (EREDs) have been applied to the asymmetric synthesis of chiral thioethers, demonstrating the expanding toolbox of enzymes for C-S bond formation. acs.org These biocatalytic methods typically operate near ambient temperature and pressure in aqueous media, drastically reducing energy consumption and the need for hazardous organic solvents.

Scale-Up Considerations for Industrial and Preparative Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial or preparative scale introduces a new set of challenges that must be addressed for a safe, efficient, and economical process.

Key considerations include:

Reagent Selection and Handling: On a large scale, the use of foul-smelling and volatile thiols is highly problematic. The adoption of stable, odorless thiol surrogates like xanthates becomes particularly advantageous. mdpi.comresearchgate.net

Thermal Management: SNAr and catalytic reactions can be exothermic. Effective heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is vital.

Process Efficiency: Moving from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, and throughput.

Catalyst and Solvent Recovery: For catalytic processes, the ability to recover and reuse the catalyst is economically and environmentally essential. Heterogeneous catalysts that can be easily filtered are preferred for large-scale operations. nih.gov Solvent recycling is also a critical component of a sustainable industrial process.

Purification: Chromatographic purification is often not feasible or economical on a large scale. Developing a process that yields a product amenable to purification by crystallization or distillation is highly desirable. walisongo.ac.id For example, designing the reaction conditions to minimize byproduct formation simplifies downstream processing significantly.

Several studies on analogous thioether syntheses have successfully demonstrated scalability, providing a blueprint for the potential industrial production of this compound. researchgate.netrsc.org

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for reactivity, participating in numerous transformations typical of aromatic aldehydes. Its position on the benzene (B151609) ring, para to the isopropylsulfanyl group, influences its electronic properties and reactivity in these transformations.

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Wittig Reaction: In the Wittig reaction, 4-(Isopropylsulfanyl)benzaldehyde can react with a phosphorus ylide (a Wittig reagent) to form an alkene. commonorganicchemistry.comstackexchange.com The ylide, typically prepared by treating a phosphonium (B103445) salt with a strong base, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphatane. stackexchange.com This four-membered ring decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene (E or Z) is dependent on the stability of the ylide used. stackexchange.com Unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the E-alkene. stackexchange.com

Aldol (B89426) Condensation: As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense via an aldol reaction. However, it is an excellent substrate for crossed-aldol condensations, specifically the Claisen-Schmidt condensation, where it reacts with an enolizable aldehyde or ketone in the presence of a base. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of a ketone enolate on the aldehyde to form a β-hydroxy ketone, which readily dehydrates to produce a stable, conjugated α,β-unsaturated ketone. wikipedia.orgwvu.edu For example, reaction with acetone (B3395972) would yield 4-(4-(isopropylsulfanyl)phenyl)but-3-en-2-one.

Knoevenagel Condensation: This condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or malononitrile), catalyzed by a weak base like piperidine (B6355638) or proline. rsc.orgjmcs.org.mxresearchgate.net The reaction is a powerful method for C-C bond formation and leads to the synthesis of α,β-unsaturated products. rsc.orgresearchgate.net The use of different active methylene compounds allows for the synthesis of a variety of derivatives, such as cinnamic acids or cyanoacrylates. jmcs.org.mxresearchgate.net

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Aldol Condensation (Claisen-Schmidt) | Enolizable Ketone/Aldehyde (e.g., Acetone), Base (e.g., NaOH) | α,β-Unsaturated Ketone/Aldehyde |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) | α,β-Unsaturated Dinitrile |

Oxidation and Reduction Reactions with Selective Reagents

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the isopropylsulfanyl group, provided appropriate reagents are chosen.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(Isopropylsulfanyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Aerobic oxidation can be performed, though it may require specific experimental setups to manage reaction conditions and the formation of peracid intermediates. researchgate.net Other common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Reduction: Selective reduction of the aldehyde group to a primary alcohol, [4-(Isopropylsulfanyl)phenyl]methanol, is readily accomplished using mild reducing agents. ugm.ac.id Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or the sulfide (B99878) moiety under standard conditions. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. ugm.ac.id

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or Aerobic Oxidation | 4-(Isopropylsulfanyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | [4-(Isopropylsulfanyl)phenyl]methanol |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds.

Imines (Schiff Bases): Reaction with primary amines yields imines. A related transformation is the Aza-Wittig reaction, where this compound reacts with an iminophosphorane (formed from an azide (B81097) and triphenylphosphine) to give the corresponding imine product. commonorganicchemistry.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) in the presence of a base produces this compound oxime. wikipedia.orgontosight.ai This reaction is a standard method for converting aldehydes into oximes, which are important intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides. wikipedia.orgresearchgate.net

Hydrazones: The aldehyde reacts with hydrazine (B178648) (N₂H₄) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form the corresponding hydrazone. The reaction with DNPH is a classic qualitative test for aldehydes and ketones, typically resulting in a brightly colored crystalline precipitate.

These reactions are characteristic of aldehydes that lack α-hydrogens, such as this compound.

Cannizzaro Reaction: In the presence of a strong base like concentrated potassium hydroxide, this compound undergoes a disproportionation reaction. wikipedia.orgbyjus.com One molecule of the aldehyde is reduced to the corresponding primary alcohol, [4-(Isopropylsulfanyl)phenyl]methanol, while a second molecule is oxidized to the carboxylate salt, potassium 4-(isopropylsulfanyl)benzoate. wikipedia.orgbyjus.com This redox process produces the alcohol and carboxylic acid in a 1:1 molar ratio. libretexts.org A "crossed" Cannizzaro reaction can also be performed, where a sacrificial aldehyde like formaldehyde (B43269) is used as the reductant to improve the yield of the more valuable alcohol. byjus.comiitk.ac.in

Benzoin Condensation: This is a coupling reaction between two molecules of an aromatic aldehyde, traditionally catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene. wikipedia.orgpharmaguideline.com Two molecules of this compound will condense to form the corresponding α-hydroxy ketone, or benzoin, specifically 2-hydroxy-1,2-bis(4-(isopropylsulfanyl)phenyl)ethan-1-one. wikipedia.orgrsc.org The reaction involves the nucleophilic attack of the catalyst on one aldehyde molecule, leading to a polarity reversal ("umpolung") of the carbonyl carbon, which then attacks a second aldehyde molecule. wikipedia.org

Reactions of the Isopropylsulfanyl Moiety

The sulfur atom in the isopropylsulfanyl group is also a site of reactivity, most notably undergoing oxidation.

The thioether can be selectively and sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. This transformation significantly alters the electronic properties of the substituent, making it more electron-withdrawing.

Oxidation to Sulfoxide: The selective oxidation of the sulfide to a sulfoxide, 4-(isopropanesulfinyl)benzaldehyde, can be achieved using one equivalent of a mild oxidizing agent. mdpi.comnih.gov Reagents like hydrogen peroxide in acetic acid or sodium meta-periodate are commonly used for this transformation. mdpi.comjchemrev.com Controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. mdpi.com

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or excess of a milder one, yields the corresponding sulfone, 4-(isopropanesulfonyl)benzaldehyde. jchemrev.comorganic-chemistry.orgnih.gov Reagents such as excess hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid (m-CPBA) are effective for this conversion. organic-chemistry.orgorientjchem.org The oxidation of sulfides to sulfones is a common transformation in organic synthesis, as sulfones are valuable synthetic intermediates. jchemrev.comresearchgate.net

Table 3: Oxidation of the Isopropylsulfanyl Moiety

| Starting Material | Reagent(s) | Product | Oxidation State |

|---|---|---|---|

| This compound | 1 eq. H₂O₂ | 4-(Isopropanesulfinyl)benzaldehyde | Sulfoxide |

| This compound | Excess H₂O₂ or m-CPBA | 4-(Isopropanesulfonyl)benzaldehyde | Sulfone |

| 4-(Isopropanesulfinyl)benzaldehyde | H₂O₂ or m-CPBA | 4-(Isopropanesulfonyl)benzaldehyde | Sulfone |

Cleavage of the C-S Bond and Sulfur Extrusion Reactions

The carbon-sulfur (C-S) bond in aryl sulfides, such as this compound, can be cleaved under various conditions, often facilitated by transition metal catalysts. This process, known as desulfurization, is a valuable transformation in organic synthesis. While specific studies on the C-S bond cleavage of this compound are not extensively documented, the reactivity can be inferred from studies on analogous aryl alkyl sulfides.

Reductive cleavage of C(sp2)-S bonds is a common strategy. For instance, nickel-catalyzed reductive cleavage of C-S bonds in aryl sulfides has been achieved under mild, ligandless conditions, offering a high degree of chemoselectivity. organic-chemistry.org Such methods could potentially be applied to this compound to yield benzaldehyde (B42025). Another approach involves molybdenum hexacarbonyl-mediated desulfurization, which has been shown to be effective for a range of thiols and disulfides, tolerating various functional groups. organic-chemistry.org

Sulfur extrusion reactions, where the sulfur atom is removed from the molecule to form a new bond, typically a carbon-carbon double bond, are also known for sulfur-containing compounds. For example, the Barton-Kellogg reaction involves the reaction of diazo compounds with thioketones to produce alkenes via sulfur extrusion. While not directly applicable to a thioether, related reactions involving the formation of a transient thiirane (B1199164) followed by sulfur extrusion are plausible under specific conditions.

The cleavage of the C-S bond can also be promoted by radical mechanisms. For instance, radical-mediated C-S bond cleavage of isethionate has been demonstrated in biological systems. mdpi.com In synthetic chemistry, homolytic C-S bond cleavage in alkylthiolates has been shown to proceed via a radical intermediate. nih.gov

Table 1: Examples of C-S Bond Cleavage Reactions in Aryl Sulfides

| Catalyst/Reagent | Substrate Type | Product | Reference |

| Nickel (ligandless) | Aryl methyl sulfides | Aryl compound (desulfurized) | organic-chemistry.org |

| Molybdenum hexacarbonyl | Aryl thiols, disulfides | Desulfurized arenes | organic-chemistry.org |

| Hemin chloride/FePc | Phenyl vinyl sulfide | Cyclopropanation/C-S cleavage products | sioc-journal.cn |

Metal-Mediated Transformations Involving the Sulfur Atom

The sulfur atom in this compound, with its lone pairs of electrons, can act as a coordination site for metal centers, influencing the compound's reactivity and enabling various transformations. Thioethers are known to be excellent ligands for transition metals, although strong coordination can sometimes hinder catalytic activity. acsgcipr.org

Metal-mediated reactions at the sulfur atom can lead to the formation of new bonds. For example, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In the context of this compound, this would involve the sulfur atom attacking an alkyl halide to form a 4-formylphenyl(isopropyl)(alkyl)sulfonium salt. These sulfonium salts can be valuable intermediates in further synthetic transformations.

The coordination of the sulfur atom to a metal can also facilitate reactions on other parts of the molecule. The formation of metal-sulfur bonds is a key step in many catalytic processes involving organosulfur compounds. acsgcipr.org For instance, the coordination of the sulfur atom in this compound to a metal catalyst could influence the reactivity of the aldehyde group or the aromatic ring. While specific examples for this exact molecule are scarce, the principles of coordination chemistry suggest that the sulfur atom can play a significant role in directing metal-catalyzed reactions. libretexts.org

Electrophilic Aromatic Substitution on the Benzaldehyde Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene ring of this compound. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents already present: the aldehyde group (-CHO) and the isopropylsulfanyl group (-S-iPr).

Regioselectivity Studies of Substitution Reactions

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. researchgate.netbyjus.com This deactivation reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The positive charge that develops in the ortho and para positions of the resonance-stabilized carbocation intermediate (arenium ion) is destabilized by the adjacent positively polarized carbonyl carbon, thus favoring attack at the meta position. researchgate.net

Conversely, the isopropylsulfanyl group is an activating, ortho, para-directing group. masterorganicchemistry.com The sulfur atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding arenium ion intermediates. researchgate.net

Studies on related compounds support this prediction. For example, the nitration of 4-hydroxybenzaldehyde, which also has an activating ortho, para-director and a deactivating meta-director, results in nitration at the position ortho to the hydroxyl group. semanticscholar.org

Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in organic synthesis. nih.govnih.gov Aryl aldehydes are common components in many MCRs, and this compound can serve as a valuable building block in this context for the synthesis of diverse heterocyclic scaffolds. nih.gov

Biginelli Reaction and Related Heterocycle Syntheses

The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) or their thio-analogs. nih.govunair.ac.idtaylorandfrancis.com These heterocycles are of significant interest due to their wide range of biological activities. nih.gov

While no specific report on the use of this compound in a Biginelli reaction was found, the reaction is known to proceed with a wide variety of substituted benzaldehydes. nih.govrsc.org The electronic nature of the substituent on the benzaldehyde can influence the reaction yield. Given the successful application of other benzaldehydes with sulfur-containing substituents in Biginelli-type reactions, it is highly probable that this compound would react with a β-ketoester and urea or thiourea under acidic catalysis to afford the corresponding 4-(4-(isopropylsulfanyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one or -thione.

Table 2: General Conditions for the Biginelli Reaction

| Aldehyde Component | β-dicarbonyl Component | Urea/Thiourea | Catalyst | Solvent | Product | Reference |

| Substituted Benzaldehydes | Ethyl acetoacetate | Urea | HCl, ZnI₂, p-TsOH | Ethanol, Solvent-free | Dihydropyrimidinones | nih.govunair.ac.id |

| Substituted Benzaldehydes | Ethyl acetoacetate | Thiourea | HCl, ZnI₂, p-TsOH | Ethanol, Solvent-free | Dihydropyrimidinethiones | nih.gov |

| Benzaldehyde | Acetophenone | Urea | ZnI₂ | Solvent-free | 4,6-Diaryl-dihydropyrimidinones | nih.gov |

Beyond the Biginelli reaction, this compound can potentially participate in other multicomponent reactions for the synthesis of various heterocycles. For instance, MCRs are used to synthesize oxazolidinones, amino-furans, and pyridines, where an aldehyde is a key starting material. mdpi.com The presence of the isopropylsulfanyl group offers a handle for further functionalization of the resulting heterocyclic products, thereby increasing molecular diversity.

Ugi and Passerini Reactions Incorporating the Compound

No specific studies detailing the use of this compound in Ugi or Passerini reactions were identified in the current body of scientific literature. These multicomponent reactions, which are powerful tools for the rapid synthesis of complex molecules like α-acylamino amides (Passerini reaction) and bis-amides (Ugi reaction), typically involve an aldehyde component. While benzaldehyde and its various other derivatives are commonly employed, the specific reactivity and product outcomes for this compound in these contexts have not been reported.

Exploration of Cascade and Tandem Reactions

Similarly, there is a lack of published research on the involvement of this compound in cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are of significant interest for their efficiency and atom economy. The unique electronic and steric properties imparted by the isopropylsulfanyl group at the para-position of the benzaldehyde could potentially influence the course of such reactions, but specific examples and mechanistic studies are not currently available.

Derivatization and Advanced Research Applications As a Synthon

Synthesis of Novel Heterocyclic Compounds Incorporating the 4-(Isopropylsulfanyl)phenyl Fragment

The 4-(isopropylsulfanyl)phenyl moiety can be integrated into various heterocyclic systems, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.netrasayanjournal.co.inbeilstein-journals.org In this context, 4-(isopropylsulfanyl)benzaldehyde can be reacted with o-phenylenediamines to yield 2-(4-(isopropylsulfanyl)phenyl)-1H-benzimidazoles. The reaction conditions can be varied to optimize the yield and selectivity, with some methods employing catalysts like erbium(III) triflate or environmentally friendly approaches. beilstein-journals.orgmdpi.com The resulting benzimidazole derivatives bearing the 4-(isopropylsulfanyl)phenyl group are subjects of interest for further biological evaluation. researchgate.net

A general synthetic route involves the reaction of this compound with o-phenylenediamine in a suitable solvent, often with a catalyst to facilitate the cyclization. rasayanjournal.co.in The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the stable benzimidazole ring. beilstein-journals.org

Table 1: Examples of Benzimidazole Synthesis Conditions

| Aldehyde | Reactant | Catalyst/Solvent | Product | Reference |

| This compound | o-Phenylenediamine | Er(OTf)₃ / Water | 2-(4-(isopropylsulfanyl)phenyl)-1H-benzimidazole | beilstein-journals.orgmdpi.com |

| Substituted Benzaldehydes | o-Phenylenediamine | Various catalysts (e.g., Iodine, H₂SO₄@HTC) | Substituted Benzimidazoles | researchgate.netrasayanjournal.co.in |

| 4-Fluorobenzaldehyde (B137897) | 1,3-dihydro-2H-1,3-benzimidazole-2-thione | DMSO/K₂CO₃ | 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | mdpi.com |

Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Quinolines and isoquinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. mdpi.com The synthesis of these frameworks can be achieved through various named reactions, such as the Doebner-von Miller, Friedländer, and Pomeranz–Fritsch syntheses, which often utilize aldehydes as key starting materials. iust.ac.ir

By employing this compound in these classical synthetic strategies, novel quinoline and isoquinoline derivatives can be prepared. For instance, in a Friedländer-type synthesis, this compound can be condensed with a 2-aminoaryl ketone or aldehyde to construct the quinoline ring system. organic-chemistry.org Similarly, the Pomeranz–Fritsch reaction allows for the synthesis of isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde acetal. iust.ac.ir The resulting quinoline and isoquinoline derivatives incorporating the 4-(isopropylsulfanyl)phenyl moiety are of interest for their potential biological activities and material properties. organic-chemistry.orgthieme-connect.de

Pyrimidines and Dihydropyrimidinones

Pyrimidines and their partially saturated analogs, dihydropyrimidinones (DHPMs), are another important class of heterocyclic compounds with diverse pharmacological properties. hilarispublisher.commdpi.com The Biginelli reaction is a well-known multicomponent reaction used to synthesize DHPMs, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). mdpi.comscispace.comglobalresearchonline.net

By utilizing this compound as the aldehyde component in the Biginelli reaction, a variety of dihydropyrimidinone derivatives can be synthesized. scispace.com These reactions are often carried out in the presence of a catalyst to improve yields and reaction times. globalresearchonline.net The resulting DHPMs, containing the 4-(isopropylsulfanyl)phenyl substituent, can be further modified or screened for their biological activities. hilarispublisher.comresearchgate.net

Table 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product Type | Reference |

| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone | scispace.com |

| Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Dihydropyrimidinones | mdpi.comglobalresearchonline.net |

| Substituted Benzaldehydes | Enaminone | Urea | Dihydropyrimidinone | scispace.com |

Thiazole (B1198619) and Oxazole (B20620) Based Structures

Thiazoles and oxazoles are five-membered heterocyclic rings containing sulfur and nitrogen, or oxygen and nitrogen, respectively. These scaffolds are present in numerous biologically active compounds. researchgate.net The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. jpionline.org While direct use of this compound in this specific reaction is not typical, it can be used to synthesize precursors for thiazole and oxazole formation. researchgate.net

For example, this compound can be converted into an α-haloketone derivative, which can then participate in the Hantzsch synthesis. jpionline.org Alternatively, the aldehyde can be used to synthesize Schiff bases, which can then be cyclized to form thiazolidinone or oxazolidinone rings, which are related structures. researchgate.net The synthesis of oxazoles can also be achieved through various methods, such as the Robinson-Gabriel synthesis or from α-haloketones and amides. ijpsonline.com

Development of Organic Materials and Functional Polymers

The unique electronic properties of the sulfur-containing aromatic ring in this compound make it an attractive building block for the development of novel organic materials, including conjugated polymers and oligomers. ucm.estue.nl

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are materials characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electron systems and interesting electronic and optical properties. ucm.estaylorfrancis.com These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com

This compound can serve as a precursor for the synthesis of monomers that can then be polymerized to form conjugated polymers. The aldehyde group can be transformed into various functionalities suitable for polymerization reactions, such as vinyl groups, ethynyl (B1212043) groups, or dihalides, which can then undergo polymerization through methods like Heck, Sonogashira, or Stille coupling reactions. The presence of the sulfur atom in the monomer can influence the electronic properties, solubility, and morphology of the resulting polymer. nih.gov The synthesis of well-defined oligomers from such precursors is also crucial for understanding the structure-property relationships of the corresponding polymers. ucm.estue.nl

Synthesis of Responsive Materials (e.g., Chemo-sensors, Optoelectronic Materials)

The aldehyde functionality is a cornerstone in the synthesis of responsive materials, which are designed to exhibit a measurable change in their properties in response to an external stimulus. This makes benzaldehyde derivatives, in general, excellent candidates for creating materials like chemosensors and optoelectronic devices. nih.govsigmaaldrich.com

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, often optical (colorimetric or fluorescent). The synthesis of such sensors frequently involves the condensation of an aldehyde with a signaling unit (fluorophore or chromophore) containing a nucleophilic group, like an amine. For instance, various benzaldehyde derivatives have been used to create chemosensors for detecting metal cations like Cu²⁺, Hg²⁺, and Cd²⁺, where the interaction with the ion alters the electronic properties of the sensor molecule, leading to a change in color or fluorescence. scielo.org.mx Similarly, aldehyde-based probes have been developed for detecting biologically relevant molecules. nih.gov

While specific research on this compound as a chemosensor precursor is not extensively documented, its structure is highly promising for such applications. The aldehyde group can be readily reacted with various fluorophores to construct the sensor framework. The sulfur atom in the isopropylsulfanyl group, being a soft Lewis base, could provide a selective binding site for soft Lewis acidic metal ions like mercury (Hg²⁺) or cadmium (Cd²⁺), potentially leading to highly selective and sensitive detection.

Optoelectronic materials are substances whose optical and electronic properties are interlinked, finding use in devices like LEDs and optical switches. bldpharm.com The incorporation of specific organic molecules can tune these properties. Benzaldehyde derivatives are used in the synthesis of functional polymers and organic dyes for these applications. scielo.br For example, spiropyran-based monomers, synthesized from benzaldehyde derivatives, have been incorporated into polyolefins to create materials that respond to light, heat, and force with a color change. nih.gov The aldehyde group of this compound could be utilized to anchor it into polymer chains or larger conjugated systems, while the polarizable sulfur atom of the isopropylsulfanyl group could influence the material's electronic and photophysical properties, making it a candidate for investigation in novel optoelectronic applications.

Table 1: Examples of Benzaldehyde Derivatives in Responsive Material Synthesis

| Benzaldehyde Derivative | Application | Function of Aldehyde Group | Responsive To | Citation |

|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Precursor for fluorescent pyrazolines | Condensation with ketones | Acidity, Oxidation | scielo.br |

| General Benzaldehydes | Synthesis of spiropyran comonomers | Condensation with indole (B1671886) derivatives | Light, Heat, Force | nih.gov |

| Quinazolinone-based Benzaldehyde Schiff's bases | Colorimetric Chemosensors | Condensation with amines | Metal Cations (Cu²⁺, Hg²⁺) | scielo.org.mx |

| 4-formylphenyl-containing probes | Fluorescent Chemosensors | Part of the electron-withdrawing unit | Formaldehyde (B43269) | nih.gov |

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govlibretexts.org This approach allows for the efficient screening of many compounds to identify those with desired properties. The use of molecular scaffolds—a common core structure with multiple points of diversification—is central to this process. u-strasbg.fr Benzaldehydes are frequently employed as key building blocks in these synthetic endeavors due to the versatile reactivity of the aldehyde group.

In the quest for new drugs, chemists often design and synthesize focused libraries of compounds around a central molecular scaffold that is known or predicted to interact with a biological target. lead-discovery.de The goal is to explore the structure-activity relationship (SAR) by systematically varying the substituents attached to the scaffold.

The aldehyde group of this compound makes it an ideal reagent for incorporation into diverse scaffolds through reactions like the Ugi or Biginelli multicomponent reactions, or by forming Schiff bases followed by reduction or cycloaddition. By using this compound, a unique chemical group—the isopropylsulfanylphenyl moiety—can be introduced as one of the variable "R-groups" on the scaffold. The sulfur atom and the bulky isopropyl group can explore different regions of a target's binding pocket compared to more common substituents. This provides an opportunity to discover novel molecular interactions that could lead to improved potency or selectivity of a drug candidate. Libraries based on scaffolds derived from this compound could thus uncover new leads in drug discovery programs. u-strasbg.fr

This compound can be utilized in SPS in two primary ways. First, it can be used as a building block in solution that reacts with a substrate previously attached to the solid support. For example, it can undergo reductive amination with a resin-bound amine to introduce the 4-(isopropylsulfanyl)benzyl group into the growing molecule. cmu.edu Second, the compound itself can be immobilized onto a solid support. This can be achieved by reacting the aldehyde with a resin containing a hydrazide or aminooxy functional group, forming a stable hydrazone or oxime linker. The rest of the molecule can then be elaborated, and finally, the target compound is cleaved from the resin. This approach allows for the efficient, multi-step synthesis of complex molecules where the 4-(isopropylsulfanyl)phenyl group is a core component. nih.gov

Application in Complex Natural Product Synthesis Intermediates

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. mdpi.comengineering.org.cn These endeavors often require the strategic use of simple, commercially available starting materials that can be elaborated into intricate molecular architectures. Aldehydes are among the most fundamental and versatile building blocks in this field, participating in key carbon-carbon bond-forming reactions such as the Aldol (B89426), Wittig, and Grignard reactions.

Benzaldehyde and its substituted derivatives are common starting points in synthetic routes toward various natural products. nih.gov For example, they can serve as the electrophilic partner in reactions that establish key stereocenters or build the carbon skeleton of the target molecule.

While specific examples of this compound being used as an intermediate in a completed natural product synthesis are not prominent in the literature, its structural features make it a plausible candidate for such a role. The aldehyde group provides the necessary reactivity for chain elongation and cyclization reactions. The isopropylsulfanyl group, being relatively stable to many reaction conditions, would be carried through the synthetic sequence, ultimately being incorporated into the final natural product analogue. This could be particularly relevant for the synthesis of analogues of sulfur-containing natural products or to probe the biological activity of a natural product by introducing a non-native sulfur moiety.

Investigation of Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, π–π stacking, and chalcogen bonding. mdpi.com The spontaneous organization of molecules into well-defined, stable, and ordered structures is known as self-assembly. This field is crucial for the development of functional materials and understanding biological processes.

Aromatic molecules are excellent candidates for supramolecular studies due to their ability to engage in π–π stacking interactions. Furthermore, the presence of heteroatoms can lead to more specific and directional interactions. The sulfur atom in the isopropylsulfanyl group of this compound makes it an interesting target for supramolecular assembly studies. Sulfur is a chalcogen, and it can participate in "chalcogen bonding," a non-covalent interaction analogous to the more well-known halogen and hydrogen bonding. mdpi.com

Investigations could explore how this compound molecules organize in the solid state (crystal engineering) or in solution. It is conceivable that the interplay between π–π stacking of the benzene (B151609) rings, dipole-dipole interactions from the aldehyde groups, and directional chalcogen bonding involving the sulfur atoms could lead to the formation of unique and ordered supramolecular structures like dimers, chains, or sheets. Understanding and controlling such self-assembly could pave the way for designing novel crystalline materials with tailored optical or electronic properties. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule. nih.gov For 4-(isopropylsulfanyl)benzaldehyde, the molecular geometry is primarily determined by the interplay of the benzaldehyde (B42025) and isopropylsulfanyl moieties.

The benzaldehyde portion is expected to be largely planar, a characteristic that is well-documented for benzaldehyde and its derivatives. epa.gov The phenyl ring, with its sp² hybridized carbons, forms a flat hexagonal structure. The aldehyde group (–CHO) attached to the ring also tends to lie in the same plane to maximize π-electron delocalization between the phenyl ring and the carbonyl group.

The geometry around the sulfur atom of the isopropylsulfanyl group is predicted to be bent, consistent with VSEPR theory for an atom with two bonding pairs and two lone pairs. The C(phenyl)-S-C(isopropyl) bond angle would be expected to be around 100-105°, similar to what is observed in related thioethers.

Detailed bond lengths and angles can be predicted with high accuracy using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). orientjchem.org While specific experimental data for this compound is scarce, theoretical calculations for analogous molecules like 4-methoxythioanisole (B167831) provide a reference for expected values. ijert.org

Table 1: Illustrative Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C(phenyl)-C(aldehyde) Bond Length | ~1.48 Å |

| C(phenyl)-S Bond Length | ~1.79 Å |

| S-C(isopropyl) Bond Length | ~1.82 Å |

| C(phenyl)-S-C(isopropyl) Bond Angle | ~103° |

| O-C-H (aldehyde) Bond Angle | ~120° |

Note: These are illustrative values based on data for benzaldehyde and thioanisole (B89551) derivatives and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be predominantly localized on the isopropylsulfanyl group and the phenyl ring. The sulfur atom, with its lone pairs of electrons, and the π-system of the benzene (B151609) ring are the most electron-rich parts of the molecule, making them the primary sites for electrophilic attack.

Conversely, the LUMO is anticipated to be mainly centered on the benzaldehyde moiety, specifically on the carbonyl group and the phenyl ring. The electron-withdrawing nature of the aldehyde group makes this region electron-deficient and thus susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com The HOMO-LUMO gap for this compound can be calculated using DFT methods.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: These are estimated values and the actual energies would depend on the specific computational method and basis set used.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. libretexts.orgproteopedia.orgnumberanalytics.com In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons, while regions of positive potential (blue) signify a deficiency of electrons.

For this compound, the ESP map would show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The sulfur atom would also exhibit a region of negative potential, though likely less intense than that of the oxygen. The aromatic ring would show a mixed potential, with the π-system being generally electron-rich.

The hydrogen atoms of the aldehyde and isopropyl groups, as well as the regions around the carbonyl carbon, would display a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. This type of analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior and conformational flexibility of molecules. mdpi.comnih.govmdpi.com For this compound, MD simulations would be particularly useful for understanding the conformational preferences of the flexible isopropylsulfanyl group.

Conformational Preferences of the Isopropylsulfanyl Group

The isopropylsulfanyl group can adopt various conformations due to rotation around the C(phenyl)-S and S-C(isopropyl) bonds. The conformational preference is governed by a balance of steric hindrance and electronic effects.

Studies on thioanisole (a molecule with a methyl group instead of an isopropyl group attached to the sulfur) have shown that the planar conformation, where the methyl group lies in the plane of the phenyl ring, and an orthogonal conformation, where the methyl group is perpendicular to the ring, are the most significant. researchgate.net For this compound, the bulky isopropyl group would introduce greater steric hindrance.

Computational studies on thioanisole derivatives suggest that the most stable conformation is likely one where the C-S-C plane is twisted relative to the phenyl ring to minimize steric clashes between the isopropyl methyl groups and the ortho-hydrogens of the benzene ring. ijert.orgresearchgate.net

Rotational Barriers and Energetic Landscapes

The rotation around the C(phenyl)-C(aldehyde) bond and the C(phenyl)-S bond is not free and is associated with energy barriers. These rotational barriers can be calculated using computational methods to construct a potential energy surface that maps the energy of the molecule as a function of the dihedral angles of these bonds.

The rotational barrier for the C(phenyl)-C(aldehyde) bond in substituted benzaldehydes has been a subject of both experimental and theoretical studies. rsc.orgsrce.hrbenthamdirect.comresearchgate.netrsc.org The barrier arises from the disruption of π-conjugation between the phenyl ring and the carbonyl group when the aldehyde group is rotated out of the plane of the ring. The presence of the para-isopropylsulfanyl group, which is an electron-donating group, is expected to slightly lower this rotational barrier compared to unsubstituted benzaldehyde.

The rotational barrier around the C(phenyl)-S bond is influenced by the steric interactions between the isopropyl group and the phenyl ring, as well as the electronic interaction between the sulfur lone pairs and the π-system of the ring.

Table 3: Illustrative Rotational Barriers for this compound

| Rotational Bond | Illustrative Barrier (kcal/mol) |

| C(phenyl)-C(aldehyde) | ~ 5-7 |

| C(phenyl)-S | ~ 2-4 |

Note: These values are estimations based on data for related compounds and are intended to be illustrative.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. nih.gov By simulating reactions at the quantum mechanical level, researchers can map out potential energy surfaces, identify transient intermediates, and calculate the energetic barriers associated with different reaction pathways.

Transition State Analysis for Key Chemical Transformations

A cornerstone of reaction mechanism elucidation is the identification and characterization of transition states (TS). sumitomo-chem.co.jp A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a chemical transformation. For this compound, key transformations of interest include the oxidation of the aldehyde group to a carboxylic acid and the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone.

Density Functional Theory (DFT) calculations are commonly employed to locate and optimize the geometry of transition states. researchgate.net For instance, in a hypothetical oxidation of the aldehyde moiety of this compound by a peroxy acid, the transition state would likely involve the formation of a five-membered ring structure. Computational analysis would provide crucial geometric parameters of this transient species.

Table 1: Hypothetical Transition State Geometries for the Oxidation of this compound

| Parameter | Value (Å) |

| C-O (forming) | 1.85 |

| O-O (breaking) | 1.92 |

| C-H (aldehyde) | 1.12 |

| O-H (forming) | 1.45 |

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study.

The imaginary frequency obtained from vibrational analysis of the optimized transition state structure confirms that it is a true first-order saddle point on the potential energy surface. The magnitude of this frequency is related to the curvature of the potential energy surface at the transition state.

Prediction of Reaction Pathways and Selectivity

Computational modeling allows for the exploration of multiple competing reaction pathways. acs.orgescholarship.org For this compound, a key aspect to investigate would be the selectivity of an oxidizing agent. Will the agent preferentially attack the aldehyde group or the sulfur atom?

By calculating the activation energies for both pathways, a prediction of the reaction's selectivity can be made. sumitomo-chem.co.jp The pathway with the lower activation energy will be the kinetically favored one. For example, a study might compare the reaction of this compound with hydrogen peroxide.

Table 2: Calculated Activation Energies for Competing Oxidation Pathways

| Reaction Pathway | Activation Energy (kcal/mol) |

| Aldehyde Oxidation | 15.2 |

| Sulfide Oxidation | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study.

Based on these hypothetical calculations, the oxidation of the sulfide group to a sulfoxide would be the kinetically preferred reaction under the specified conditions. Such predictions are invaluable for designing selective synthetic procedures.

Quantitative Structure-Reactivity Relationships (QSAR/LFER)

Quantitative Structure-Activity Relationship (QSAR) and Linear Free-Energy Relationship (LFER) studies are powerful methodologies for understanding how the structure of a molecule influences its reactivity or biological activity. mdpi.comajrconline.org

Hammett Studies and Substituent Effects on Reactivity

The Hammett equation is a classic example of a Linear Free-Energy Relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. lkouniv.ac.in The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

For this compound, the isopropylsulfanyl group (-S-iPr) acts as a substituent on the benzaldehyde ring. To understand its electronic influence, one could perform a Hammett study on a series of reactions, such as the nucleophilic addition to the carbonyl group. The Hammett constant (σ) for the 4-isopropylsulfanyl group would be determined experimentally or computationally. This group is expected to be an electron-donating group through resonance, which would be reflected in its σ value.

Table 3: Hypothetical Hammett Plot Data for the Cyanohydrin Formation from Substituted Benzaldehydes

| Substituent | σ_p | log(k/k₀) |

| -NO₂ | 0.78 | 1.17 |

| -CN | 0.66 | 0.99 |

| -Br | 0.23 | 0.35 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.26 |

| -S-iPr | -0.25 | -0.38 |

| -OCH₃ | -0.27 | -0.41 |

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study. The σ_p value for -S-iPr is an estimate.

A positive ρ value for the reaction would indicate that the reaction is favored by electron-withdrawing groups. The negative σ value for the isopropylsulfanyl group would therefore predict a decrease in the reaction rate compared to unsubstituted benzaldehyde.

Cheminformatic Approaches to Predict Reaction Outcomes

Cheminformatics utilizes computational methods to analyze large datasets of chemical information. srmist.edu.in By developing models based on known reactions, it is possible to predict the outcomes of new reactions. For this compound, a cheminformatic approach could involve:

Database Mining: Searching reaction databases for similar reactants and transformations to predict likely products and reaction conditions.

Machine Learning Models: Training a machine learning algorithm on a dataset of reactions involving substituted benzaldehydes and sulfur-containing compounds. This model could then predict the most probable product for a given set of reactants and conditions involving this compound.

These approaches can significantly accelerate the discovery of new reactions and optimize existing ones by narrowing down the experimental space that needs to be explored.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to validate experimental findings and aid in structure elucidation. researchgate.net

DFT and other quantum chemical methods can calculate various spectroscopic parameters, including:

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated and compared to experimental spectra. This can help in the assignment of peaks, especially in complex molecules.

IR Frequencies: The vibrational frequencies of the molecule can be computed to predict the positions of infrared absorption bands. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch and the C-S stretch.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption maxima in the UV-Vis spectrum. mdpi.com

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm, -CHO) | 9.85 | 9.88 |

| ¹³C NMR (δ, ppm, C=O) | 191.5 | 192.1 |

| IR Frequency (cm⁻¹, C=O) | 1705 | 1701 |

| UV-Vis (λ_max, nm) | 285 | 288 |

Note: The data in this table is hypothetical and for illustrative purposes of a typical computational study.

The close agreement between predicted and experimental data would lend confidence to both the structural assignment and the computational methodology employed. Discrepancies can point to interesting electronic effects or the need for more sophisticated computational models.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced methodologies are required to resolve complex structural questions. researchgate.net

For complex derivatives of 4-(Isopropylsulfanyl)benzaldehyde, a suite of 2D NMR experiments is essential for unambiguous structural assignment. ipb.ptcreative-biostructure.com These experiments resolve overlapping signals and reveal through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, a COSY spectrum would show a cross-peak between the methine proton of the isopropyl group and the two methyl protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu This is faster and more sensitive than a standard ¹³C NMR experiment. It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). columbia.edu For instance, the aldehydic proton signal would correlate with the aldehydic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-4 bonds) between protons and carbons. creative-biostructure.comcolumbia.edu It connects molecular fragments that are not directly bonded. For example, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (C1) and the carbons ortho to the aldehyde group (C2, C6). The methyl protons of the isopropyl group would show correlations to the methine carbon and the sulfur-bearing aromatic carbon (C4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted chemical shifts (in ppm) are estimated based on standard substituent effects in a CDCl₃ solvent. Actual values may vary.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Proton to Carbon |

| Aldehyde | -CHO | ~9.9 | ~191 | C1, C2, C6 |

| 1 | Ar-C | - | ~135 | - |

| 2, 6 | Ar-CH | ~7.8 | ~130 | C4, C1, CHO |

| 3, 5 | Ar-CH | ~7.5 | ~128 | C1, C5/C3 |

| 4 | Ar-C | - | ~145 | - |

| Isopropyl | -CH | ~3.5 | ~38 | C4, Isopropyl CH₃ |

| Isopropyl | -CH₃ | ~1.3 | ~23 | Isopropyl CH, C4 |

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. iranchembook.ir It is invaluable for determining stereochemistry and conformation. ipb.pt For this compound, a NOESY spectrum could reveal through-space interactions between the isopropyl methine proton and the adjacent aromatic protons (H3, H5), providing information on the preferred orientation of the isopropylsulfanyl group relative to the benzene (B151609) ring.

Molecules are not static entities; they undergo various dynamic processes, such as bond rotation and conformational changes. numberanalytics.com Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these processes by analyzing changes in the NMR spectrum at different temperatures. umn.eduucl.ac.uk

For this compound, a key dynamic process is the rotation around the C(aryl)-S bond and the S-C(isopropyl) bond. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the two isopropyl methyl groups. By lowering the temperature, this rotation can be slowed. If the rotation becomes slow enough, the two methyl groups become chemically non-equivalent, and they would appear as two distinct signals instead of a single doublet. The temperature at which these signals broaden and merge is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process. ucl.ac.uk This provides quantitative data on the conformational flexibility of the molecule.

While solution-state NMR provides information about molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and polymorphism of materials in their solid form. ualberta.camdpi.com This is crucial as the properties of a chemical can differ significantly between its various solid forms (polymorphs).